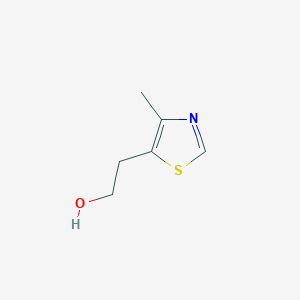

4-Methyl-5-thiazoleethanol

Description

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAWJIRCKVUVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044382 | |

| Record name | Thiamine thiozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale yellow viscous oily liquid, may darken upon aging; beefy, nutty odour | |

| Record name | 5-(2-Hydroxyethyl)-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-5-thiazoleethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 °C. @ 7.00 mm Hg | |

| Record name | 5-(2-Hydroxyethyl)-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, ether, benzene, chloroform, Miscible at room temperature (in ethanol) | |

| Record name | 4-Methyl-5-thiazoleethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.196-1.210 | |

| Record name | 4-Methyl-5-thiazoleethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

137-00-8 | |

| Record name | 4-Methyl-5-(2-hydroxyethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-hydroxyethyl)-4-methylthiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-METHYL-5-THIAZOLEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYL-5-THIAZOLEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazoleethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiamine thiozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylthiazol-5-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-THIAZOLEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XYV4I47I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-(2-Hydroxyethyl)-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 5-(2-Hydroxyethyl)-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methyl-5-thiazoleethanol involves the reaction of methylthiazole with iodoethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product . Another synthetic route involves the reaction of 4-ethyloctanoyl chloride with this compound to form this compound 4-ethyloctanoate .

Industrial Production Methods: Industrial production of this compound often involves the use of ether-soluble alkaloidal fractions from natural sources such as Panax ginseng . This method ensures a high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-thiazoleethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form thiazolidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: 4-Methyl-5-thiazolealdehyde

Reduction: Thiazolidine derivatives

Substitution: 4-Methyl-5-thiazoleethyl halides or esters

Scientific Research Applications

Flavoring Agent in Food Industry

4-Methyl-5-thiazoleethanol is recognized for its flavoring properties, particularly in cheese and ginseng products. It contributes to the unique taste profile of Comté cheese and is utilized in enhancing the flavors of various food items .

Case Study: Flavor Profile Analysis

A study examining the flavor compounds in Comté cheese identified this compound as a significant contributor to its characteristic flavor. The compound's presence was correlated with consumer preference ratings, indicating its importance in food formulations .

Pharmaceutical Research

Recent studies have investigated the potential therapeutic applications of this compound in treating metabolic disorders. Notably, it has been linked to non-alcoholic fatty liver disease (NAFLD) through modulation of gut microbiota.

Case Study: NAFLD and Gut Microbiota

Research conducted on mouse models of non-obese NAFLD highlighted the role of this compound in altering gut microbiota composition. The findings suggest that this compound could serve as a biomarker for therapeutic interventions targeting metabolic disorders .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activities against various pathogens. Its efficacy has been tested against bacteria such as Escherichia coli and Staphylococcus aureus.

A study assessed the antimicrobial properties of derivatives of this compound, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) effective against Enterococcus faecalis and Pseudomonas aeruginosa. The strongest MIC values were found at concentrations as low as 4 mg/L for photodynamic antimicrobial activity .

Antioxidant and Antidiabetic Activities

The compound has also been investigated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Research Findings

In a comparative study, this compound derivatives were evaluated for their DPPH radical scavenging activity, yielding an antioxidant capacity of 62.80% at a concentration of 100 mg/L. Additionally, antidiabetic activity was noted at 65.17% at 400 mg/L .

Applications in Perfumery

In the fragrance industry, this compound is valued for its ability to impart creamy and milky notes to perfumes. It is used to enhance sandalwood and fruity fragrances, contributing sweetness and rounding out scent profiles .

Mechanism of Action

The mechanism of action of 4-Methyl-5-thiazoleethanol involves its interaction with various molecular targets and pathways. It modulates gut microbiota, which in turn affects metabolic pathways related to non-obese non-alcoholic fatty liver disease . The compound’s sulfur-containing structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogs

Table 1: Structural Comparison with Thiamine Derivatives

Key Insight: Unlike thiamine, HET lacks the pyrimidine moiety, rendering it non-vitaminic. Its accumulation in B. pseudomallei is attributed to the absence of hydroxyethylthiazole kinase (thiM), which phosphorylates HET for further degradation .

Microbial Metabolites

Table 2: HET Levels in Bacterial Species

| Organism | HET Concentration (Relative to B. pseudomallei) | Presence of thiM Gene |

|---|---|---|

| Burkholderia pseudomallei | 100–1000× higher | Absent/non-functional |

| Burkholderia thailandensis | 1× | Present/functional |

| Escherichia coli | 100–1000× lower | Present |

| Pseudomonas aeruginosa | 100–1000× lower | Present |

Mechanistic Difference : B. pseudomallei lacks thiM, leading to HET accumulation, whereas other bacteria degrade HET efficiently via hydroxyethylthiazole kinase .

Flavor and Aroma Compounds

Table 3: Comparison with Sulfur-Containing Flavor Compounds

Functional Role: HET contributes to umami and roasted notes in foods. In dog foods, it synergizes with (E)-2-decenal and 2-furfurylthiol to enhance palatability .

Metabolic Precursors in Seasonal Studies

Table 4: Seasonal Variation in Vitamin Precursors

| Compound | Winter vs. Summer Levels | Relationship to Active Vitamin |

|---|---|---|

| This compound (HET) | Lower in winter | Precursor to thiamine (B₁) |

| Desthiobiotin | Higher in winter | Precursor to biotin (B₇) |

| 4-Aminobenzoic acid | Lower in winter | Precursor to folate (B₉) |

Biological Activity

4-Methyl-5-thiazoleethanol (MTE) is a sulfur-containing heterocyclic compound with notable biological activities and applications in various fields, including medicine, microbiology, and food science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H10NOS

- Molecular Weight : 144.21 g/mol

- Solubility : MTE is soluble in alcohol, benzene, chloroform, diethyl ether, and very soluble in water.

The synthesis of MTE typically involves the reaction of methylthiazole with iodoethanol under mild conditions. This compound is also a degradation product of thiamine (vitamin B1), produced by the enzymatic action of thiaminase I found in certain bacteria such as Burkholderia pseudomallei and Burkholderia thailandensis .

Antimicrobial Properties

MTE exhibits significant antimicrobial activity against various pathogens. Recent studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Enterococcus hirae and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported at 32 mg/L and 100 mg/L, respectively . Additionally, MTE has been shown to disrupt biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Modulation of Gut Microbiota

Research indicates that MTE plays a role in modulating gut microbiota composition. In a study focusing on non-obese non-alcoholic fatty liver disease (NAFLD), MTE was identified as a compound capable of altering gut microbiota profiles, which may have therapeutic implications for metabolic disorders . The compound's involvement in aminoacyl-tRNA biosynthesis pathways further underscores its biochemical significance .

Antioxidant Activity

MTE has demonstrated antioxidant properties, capturing DPPH radicals effectively. In comparative studies, it showed a maximum antioxidant activity of 62.80% at a concentration of 100 mg/L . This property is crucial for potential applications in food preservation and health supplements.

MTE's biological activity can be attributed to several mechanisms:

- Interaction with Biomolecules : As a degradation product of thiamine, MTE interacts with various biomolecules, influencing metabolic pathways related to energy metabolism and microbial growth .

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits biofilm formation, making it effective against multidrug-resistant strains .

- Gut Microbiota Modulation : By altering the composition of gut microbiota, MTE may enhance mucosal immunity and reduce pathogen colonization .

Case Studies

- Burkholderia pseudomallei Profiling : A metabolomic profiling study identified MTE as a novel biomarker in the culture supernatant of Burkholderia pseudomallei, highlighting its role in bacterial metabolism and potential pathogenicity .

- Non-Alcoholic Fatty Liver Disease : In mouse models, MTE was shown to modulate gut microbiota significantly, suggesting its therapeutic potential for managing NAFLD through microbiome manipulation .

- Antioxidant and Antimicrobial Activities : Studies have illustrated that MTE not only possesses antioxidant capabilities but also effectively inhibits microbial growth across various species, reinforcing its multifaceted biological roles .

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for identifying and quantifying 4-Methyl-5-thiazoleethanol in complex mixtures?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is the primary method for volatile compound analysis, particularly in food matrices (e.g., meat flavorings) .

- Ultra Performance Liquid Chromatography with Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-QEMS) enables non-targeted metabolomics, useful for tracking changes in biological systems (e.g., gut microbiota studies) .

- Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide structural validation, with computational studies (e.g., density functional theory) supporting spectral assignments .

Q. What are the common synthetic routes for this compound?

Answer:

- Reaction of methylthiazole with iodoethanol : Conducted under mild conditions (room temperature) to yield high-purity product .

- Esterification with 4-ethyloctanoyl chloride : Produces this compound 4-ethyloctanoate, a sulfur-containing flavor compound .

- Natural extraction : Isolation from Panax ginseng ether-soluble alkaloidal fractions ensures high yield for pharmaceutical applications .

Q. What is the biochemical significance of this compound in thiamine metabolism?

Answer:

- Thiamine degradation product : Generated via enzymatic cleavage by thiaminase I , which hydrolyzes thiamine (vitamin B1) into this compound and pyrimidine derivatives .

- Role in marine ecosystems : Detected in seawater, suggesting involvement in vitamin B1 cycling between phytoplankton and bacteria .

Q. How is this compound utilized in material science?

Answer:

- Ionic liquid synthesis : Serves as a precursor for thiazolium halogenide ionic liquids, which have applications in catalysis and electrochemistry .

- Polymer modification : Used in dehydrocoupling reactions with siloxanes to create functionalized polymers .

Advanced Research Questions

Q. What molecular interactions underlie this compound’s role in microbial systems?

Answer:

- Neuraminidase interaction : Proposed binding to influenza A H5N1 neuraminidase, though mechanistic details require further validation .

- Antifungal activity : Produced by marine fungus Purpureocillium lilacinum, it exhibits antifungal properties via uncharacterized pathways .

Q. How does this compound modulate gut microbiota and metabolic diseases?

Answer:

Q. What distinguishes the thiamine degradation pathway in Burkholderia pseudomallei?

Answer:

Q. What computational insights exist into this compound’s properties?

Answer:

- Density Functional Theory (DFT) : Predicts nonlinear optical (NLO) properties and vibrational spectra, validated experimentally .

- Molecular docking : Explores interactions with proteins (e.g., neuraminidase) to guide drug design .

Q. How is this compound implicated in plant defense mechanisms?

Answer:

- Thiamin priming : Accumulates in potato plants treated with thiamine, enhancing resistance to Alternaria solani (early blight pathogen) .

- Pathway modulation : Alters amino acid and glyoxylate metabolism, suggesting crosstalk with stress-response pathways .

Notes on Evidence Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.